2-(1-Isopropylpiperidin-4-yl)ethanol
Description
2-(1-Isopropylpiperidin-4-yl)ethanol is a piperidine derivative featuring an ethanol side chain at the 4-position of the piperidine ring and an isopropyl group at the 1-position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting epigenetic pathways and histone-modifying enzymes .
Properties
CAS No. |
733783-46-5 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(1-propan-2-ylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C10H21NO/c1-9(2)11-6-3-10(4-7-11)5-8-12/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
XTRSHPWBNAJHAG-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)CCO |
Canonical SMILES |
CC(C)N1CCC(CC1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-(1-Isopropylpiperidin-4-yl)ethanol with structurally related piperidine derivatives:
Key Observations :
- Replacing the ethanol with an ethanamine group (CAS 132740-59-1) introduces a primary amine, enabling participation in covalent bond formation (e.g., in quinazoline derivatives from ) .
Role in Drug Discovery
In , derivatives like N-(1-isopropylpiperidin-4-yl)-7-methoxy-2-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-amine are synthesized for epigenetic targets (e.g., SET7 inhibition) . The isopropylpiperidinyl group likely enhances target binding, while the ethanol chain in the parent compound could improve solubility for in vitro assays. Comparatively, ethanamine analogs (e.g., CAS 132740-59-1) might prioritize reactivity over solubility in lead optimization.
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